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molecular formula C11H7Cl2F3N2O B1673014 1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)- CAS No. 944919-15-7

1H-Benzimidazole-2-methanol, 5,6-dichloro-alpha-ethenyl-alpha-(trifluoromethyl)-, (+)-

Cat. No. B1673014
M. Wt: 311.08 g/mol
InChI Key: HEDZSNUSVHSSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575206B2

Procedure details

To 1-(5,6-dichloro-1H-benzoimidazol-2-yl)-2,2,2-trifluoro-ethanone (326 mg) in THF (10 mL)−78° C. was added vinyl magnesium bromide (2.42 mL of 1.0 M in THF) dropwise. The resulting mixture was then stirred at 0° C. for 2 hr. The resulting mixture was quenched with H2O and 1N HCl, extracted with EtOAc, dried over Na2SO4, filtered, and concentrated to yield a residue. The residue was purified by flash chromatography with Biotage 40s+ column and elution with 10%-40% EtOAc/hexanes to yield a yellow gum. The yellow gum was dissolved in a minimal amount of CH2Cl2 and triturated with hexanes to yield the title compound as a light yellow solid.
Name
1-(5,6-dichloro-1H-benzoimidazol-2-yl)-2,2,2-trifluoro-ethanone
Quantity
326 mg
Type
reactant
Reaction Step One
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:16]([Cl:17])=[CH:15][C:5]2[NH:6][C:7]([C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])=[N:8][C:4]=2[CH:3]=1.[CH:18]([Mg]Br)=[CH2:19]>C1COCC1.C(Cl)Cl>[Cl:17][C:16]1[C:2]([Cl:1])=[CH:3][C:4]2[NH:8][C:7]([C:9]([OH:14])([CH:18]=[CH2:19])[C:10]([F:13])([F:11])[F:12])=[N:6][C:5]=2[CH:15]=1

Inputs

Step One
Name
1-(5,6-dichloro-1H-benzoimidazol-2-yl)-2,2,2-trifluoro-ethanone
Quantity
326 mg
Type
reactant
Smiles
ClC1=CC2=C(NC(=N2)C(C(F)(F)F)=O)C=C1Cl
Name
Quantity
2.42 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was then stirred at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched with H2O and 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography with Biotage 40s+ column and elution with 10%-40% EtOAc/hexanes
CUSTOM
Type
CUSTOM
Details
to yield a yellow gum
CUSTOM
Type
CUSTOM
Details
triturated with hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(NC(=N2)C(C(F)(F)F)(C=C)O)C=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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